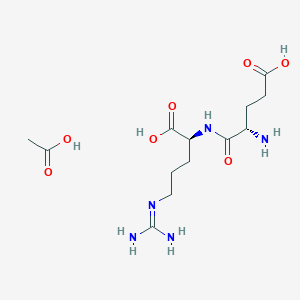
2-Amino-6-bromo-4-fluorobenzoic acid
Overview
Description
“2-Amino-6-bromo-4-fluorobenzoic acid” is a compound that is used in the synthesis of various other compounds . It is a derivative of benzoic acid, which is a common component in many pharmaceuticals and is often used in the synthesis of various drugs .
Synthesis Analysis
The synthesis of “this compound” involves several steps. One method starts with o-fluorobenzonitrile as an initial raw material, carrying out nitrification, nitroreduction, bromization, diazo-deamination, and hydrolysis to synthesize the 2-bromo-6-fluorobenzoic acid . Another method involves the condensation of 2-amino-6-fluorobenzoic acid methyl ester and (4-fluorophenyl) acetyl chloride with N,N-dimethylamino-4-pyridine in CH 2 Cl 2 to give 2-fluoro-6- [2- (4-fluoro-phenyl)-acetylamino]-benzoic acid methyl ester .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the formula BrC6H3(F)CO2H . The molecular weight of this compound is 219.01 .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For instance, it can react with carbon tetrabromide and oxygen in acetonitrile at 20 degrees Celsius for 60 hours . It can also undergo amination with aniline to yield N-phenyl-4-fluoro-anthranilic acid .Physical And Chemical Properties Analysis
“this compound” is a white to light yellow crystal powder . It has a melting point range of 188 - 196 °C .Scientific Research Applications
Synthesis of Fluorobenzoic Acid Derivatives
The synthesis of various fluorobenzoic acid derivatives, such as 3-Bromo-2-fluorobenzoic acid, has been achieved through processes involving bromination, hydrolysis, diazotization, and deamination starting from compounds like 2-amino-6-fluorobenzonitrile. These methods are noted for their low cost, mild reaction conditions, and suitability for industrial-scale production, indicating potential applications in synthesizing compounds related to 2-Amino-6-bromo-4-fluorobenzoic acid for various scientific research applications (Zhou Peng-peng, 2013).
Characterization of Fluorobenzoyl Compounds
Fluorobenzoyl groups have been explored as protective groups in the synthesis of glycopeptides and carbohydrates. Their use over traditional acetyl and benzoyl groups has shown advantages in the formation of glycosidic bonds, demonstrating high stereoselectivity and reduced formation of ortho esters, along with easier removal, which could be beneficial for the synthesis and study of compounds related to this compound (P. Sjölin & J. Kihlberg, 2001).
Applications in Chemical Reactions
Copper-Catalyzed Amination
The copper-catalyzed amination of bromobenzoic acids, including those with fluoro substituents, has been developed for the synthesis of N-aryl and N-alkyl anthranilic acid derivatives. This method eliminates the need for acid protection and achieves high yields, highlighting its potential application in synthesizing amino derivatives of this compound for research purposes (C. Wolf et al., 2006).
Synthesis of Isoquinolinium Derivatives
The synthesis of 6-amino-3,4-dihydroisoquinolinium derivatives has been achieved through reactions of 9-fluoroacridizinium or 9-aminoacridizinium ions with primary alkyl amines. These derivatives, with their pronounced absorption and fluorescence properties, suggest potential applications in the development of fluorescent probes or materials based on the structural framework of this compound (H. Deiseroth et al., 2008).
Safety and Hazards
Future Directions
“2-Amino-6-bromo-4-fluorobenzoic acid” is used in the synthesis of various compounds, including Enzalutamide, a drug used in the treatment of prostate cancer . The future directions of this compound could involve its use in the synthesis of other pharmaceuticals or in the development of new synthesis methods .
Mechanism of Action
Target of Action
It’s known that this compound is used as a pharmaceutical intermediate , suggesting it may interact with various biological targets depending on the specific drug it’s used to synthesize.
Mode of Action
It’s known that benzylic halides typically react via an sn1 or sn2 pathway, depending on their degree of substitution . This suggests that 2-Amino-6-bromo-4-fluorobenzoic acid might interact with its targets through similar mechanisms.
Biochemical Pathways
It’s known that this compound is used in the synthesis of various pharmaceuticals , implying it could potentially influence a wide range of biochemical pathways depending on the specific drug it’s used to produce.
Result of Action
As a pharmaceutical intermediate, this compound is used in the synthesis of various drugs , suggesting its action could result in a wide range of molecular and cellular effects depending on the specific drug it’s used to produce.
Action Environment
It’s known that this compound should be stored under inert gas (nitrogen or argon) at 2–8 °c , suggesting that temperature and atmospheric conditions could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
2-Amino-6-bromo-4-fluorobenzoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in the synthesis of neuroleptic agents, where it acts as a precursor or intermediate . The compound’s interactions with these enzymes are primarily through its amino and carboxyl groups, which can form hydrogen bonds and ionic interactions with the active sites of the enzymes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell types, this compound can modulate the activity of signaling pathways involved in cell proliferation and apoptosis . Additionally, it can affect the expression of genes related to metabolic processes, thereby altering cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its biological activity . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and differentiation.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain metabolic pathways or modulating immune responses . At high doses, it can induce toxic or adverse effects, including cellular damage and organ toxicity. Threshold effects have been observed, where the compound’s impact on biological systems changes significantly beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into various metabolites . These metabolic transformations can affect the compound’s biological activity and its overall impact on cellular processes. Additionally, the compound can influence metabolic flux and alter the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its biological activity and its effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance or inhibit the compound’s interactions with specific biomolecules, thereby modulating its biological effects.
Properties
IUPAC Name |
2-amino-6-bromo-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRSKCPCQDQOAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)C(=O)O)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Bicyclo[1.1.1]pentan-1-yl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B1449981.png)

![(3-Chlorophenyl)[3-(methoxymethoxy)phenyl]methanone](/img/structure/B1449984.png)




![(8aS)-3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1449995.png)

![(8-Methylimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B1449997.png)


![Ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1450002.png)
![1-[(3-Fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide](/img/structure/B1450003.png)
